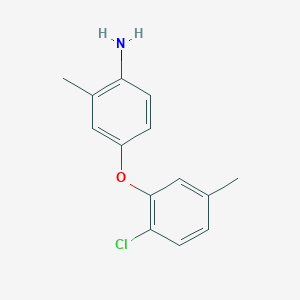

4-(2-Chloro-5-methylphenoxy)-2-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Chloro-5-methylphenoxy)-2-methylaniline is an organic compound with the molecular formula C13H12ClNO. It is a derivative of aniline, where the aniline ring is substituted with a 2-chloro-5-methylphenoxy group and a methyl group. This compound is primarily used in research and has applications in various fields, including chemistry, biology, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline typically involves the following steps:

Nitration: The starting material, 2-chloro-5-methylphenol, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Etherification: The resulting amine is then reacted with 2-methylphenol in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloro-5-methylphenoxy)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 4-(2-Chloro-5-methylphenoxy)-2-methylaniline exhibit antimicrobial properties. A study on phenoxyalkylbenzimidazoles demonstrated that modifications in the phenyl ether structure can enhance activity against Mycobacterium tuberculosis . The presence of chlorine and methyl groups in the structure may contribute to this activity, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Research

The compound has potential applications in cancer research. In studies involving similar compounds, modifications have shown promising antiproliferative activity against various cancer cell lines. For instance, newly synthesized derivatives of nitroquinoline compounds exhibited significant anticancer effects comparable to established drugs like erlotinib . This suggests that this compound could be investigated for its efficacy in cancer therapy.

Agricultural Chemistry

Pesticide Development

The structure of this compound suggests potential use as a pesticide or herbicide. Compounds with similar phenoxy groups have been utilized in developing herbicides due to their ability to disrupt plant growth . Research into the synthesis of such compounds can lead to the development of more effective agricultural chemicals.

Materials Science

Polymer Synthesis

The compound can be used as an intermediate in the synthesis of polymers and resins. Its chlorinated structure may enhance the thermal stability and mechanical properties of polymeric materials. Studies on related compounds indicate that chlorinated anilines can improve the performance characteristics of various polymer formulations .

Data Summary

Case Studies

- Antimicrobial Activity Study : A study evaluated the activity of phenoxyalkylbenzimidazoles against M. tuberculosis. Compounds with structural similarities showed enhanced activity, indicating that further modifications could yield effective antimicrobial agents .

- Anticancer Evaluation : Research on nitroquinoline derivatives demonstrated significant anticancer activity against human lung and colon cancer cell lines, suggesting that structurally related compounds like this compound may also possess similar properties .

- Pesticide Efficacy : Investigations into phenoxy-based herbicides revealed their effectiveness in controlling weed growth, supporting the potential application of this compound in agricultural settings .

Wirkmechanismus

The mechanism of action of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2-Chloro-5-methylphenoxy)-3-fluorophenylamine

- 4-(2-Chloro-5-methylphenoxy)-2-methoxybenzenamine

- 2-(2-Chloro-5-methylphenoxy)propanoic acid .

Uniqueness

4-(2-Chloro-5-methylphenoxy)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Biologische Aktivität

4-(2-Chloro-5-methylphenoxy)-2-methylaniline, with the molecular formula C13H12ClNO, is an organic compound that has garnered attention due to its potential biological activities. This compound is a derivative of aniline and features a chlorinated phenoxy group, which contributes to its unique properties. Research into its biological activity encompasses various fields, including medicinal chemistry, toxicology, and environmental science.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Chlorine Atom : Enhances lipophilicity and may influence biological interactions.

- Phenoxy Group : Contributes to its reactivity and potential binding to biological targets.

- Aniline Derivative : Provides a basic amine functionality that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, leading to modulation of biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, altering metabolic pathways.

- Receptor Binding : Interaction with neurotransmitter receptors could affect signaling pathways.

Biological Activities

Research indicates several potential biological activities associated with this compound:

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt cellular processes in bacteria and fungi.

Anticancer Activity

Preliminary investigations have indicated that this compound may possess anticancer properties. Specific studies have shown:

- Cell Line Studies : In vitro studies demonstrated cytotoxic effects on cancer cell lines, suggesting potential for development as an anticancer agent.

Toxicological Profile

The toxicological aspects of this compound are critical for understanding its safety profile. Studies have highlighted:

- Acute Toxicity : Research indicates varying toxicity levels depending on the dosage and exposure route.

- Chronic Exposure Effects : Long-term exposure studies have shown potential for adverse effects on organ systems, particularly liver and kidney functions.

Case Studies

-

In Vivo Studies : Animal studies have been conducted to assess the effects of chronic exposure to this compound. For instance, a study reported significant weight loss in rats administered high doses over extended periods, indicating systemic toxicity.

Dose (mg/kg/day) Effect Observed 0 Control 1000 Mild weight loss 2500 Moderate weight loss 5000 Significant weight loss - Cell Culture Experiments : In vitro assays using human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis.

Eigenschaften

IUPAC Name |

4-(2-chloro-5-methylphenoxy)-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-3-5-12(15)14(7-9)17-11-4-6-13(16)10(2)8-11/h3-8H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODWUWOUMAGPKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2=CC(=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.